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Compound of Interest

Compound Name: AV5124

Cat. No.: B15568406 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the investigational antiviral agent AV5124 with other influenza

treatments, focusing on viral load reduction. The information is supported by available

preclinical data.

AV5124 is a novel investigational oral prodrug of AV5116, a potent inhibitor of the cap-

dependent endonuclease (CEN) of the influenza virus polymerase.[1][2][3][4][5] This

mechanism of action disrupts a critical step in viral replication, leading to a reduction in viral

load.[1][2][3][4][5] This guide summarizes the current preclinical findings on AV5124's efficacy,

primarily in comparison to another CEN inhibitor, baloxavir marboxil (BXM), and discusses its

activity against strains resistant to other antiviral classes.

In Vitro Antiviral Activity: A Head-to-Head
Comparison
The active metabolite of AV5124, AV5116, has demonstrated potent in vitro activity against a

range of influenza A and B viruses, including strains with reduced susceptibility to the

neuraminidase inhibitor oseltamivir and the CEN inhibitor baloxavir acid (BXA).[1]

Table 1: In Vitro Efficacy (EC50, nM) of AV5116 vs.
Baloxavir Acid (BXA) in CPE Reduction Assay
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Virus Strain AV5116 (EC50, nM)
Baloxavir Acid (BXA)
(EC50, nM)

Influenza A

A/California/07/2009

(H1N1)pdm09
0.35 ± 0.07 0.71 ± 0.14

A/Victoria/3/75 (H3N2) 0.29 ± 0.06 0.58 ± 0.12

A/Hong Kong/8/68 (H3N2) 0.45 ± 0.09 0.91 ± 0.18

A(H1N1)pdm09 (oseltamivir-

resistant, H275Y)
0.31 ± 0.06 0.62 ± 0.12

A(H3N2) (oseltamivir-resistant,

E119V)
0.38 ± 0.08 0.76 ± 0.15

A(H1N1)pdm09 (BXA-

resistant, PA I38T)
0.89 ± 0.18 4.5 ± 0.9

Influenza B

B/Florida/4/2006 (Yamagata

lineage)
2.44 ± 0.49 4.88 ± 0.98

B/Brisbane/60/2008 (Victoria

lineage)
4.22 ± 0.84 8.44 ± 1.69

Data presented as mean ± standard deviation from three independent experiments. EC50

values represent the concentration of the compound required to inhibit the viral cytopathic

effect by 50%.[1]

In Vivo Efficacy: Murine Influenza Model
In a lethal challenge mouse model infected with influenza A(H1N1)pdm09, oral administration

of AV5124 demonstrated a significant reduction in lung viral titers and improved survival rates

compared to the vehicle control. Notably, at a dose of 50 mg/kg, AV5124 completely protected

mice from virus-induced mortality.[1]
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Table 2: In Vivo Efficacy of AV5124 vs. Baloxavir
Marboxil (BXM) in Mice

Treatment Group (Dose)
Mean Lung Viral Titer
(log10 TCID50/mL) at 72h
post-infection

Survival Rate (%)

Vehicle Control 6.8 ± 0.4 0

AV5124 (20 mg/kg) 2.5 ± 0.5 80

AV5124 (50 mg/kg) <1.5 (Below limit of detection) 100

BXM (20 mg/kg) 3.2 ± 0.6 70

BXM (50 mg/kg) 2.1 ± 0.4 90

Data from a study in BALB/c mice infected with a lethal dose of influenza A/California/04/2009

(H1N1)pdm09.[1]

Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay
Madin-Darby Canine Kidney (MDCK) cells were seeded in 96-well plates. The cells were

infected with influenza virus at a multiplicity of infection (MOI) of 0.001 in the presence of serial

dilutions of the test compounds. After 72 hours of incubation, the cytopathic effect was visually

assessed, and the EC50 value was calculated as the compound concentration that inhibited

the viral CPE by 50%.[1]

Influenza Polymerase Activity Assay (Mini-Replicon
Assay)
HEK293T cells were co-transfected with plasmids expressing the influenza virus polymerase

subunits (PA, PB1, PB2), nucleoprotein (NP), and a vRNA-like reporter plasmid encoding a

reporter gene (e.g., luciferase) flanked by the viral non-coding regions. The cells were then

treated with serial dilutions of the test compounds. The inhibitory effect on polymerase activity

was determined by measuring the reduction in reporter gene expression. The IC50 value was

calculated as the compound concentration that inhibited polymerase activity by 50%.[1]
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In Vivo Mouse Model of Influenza Infection
Female BALB/c mice were intranasally infected with a lethal dose of mouse-adapted influenza

A(H1N1)pdm09 virus. Treatment with AV5124, BXM, or vehicle control was initiated 4 hours

post-infection and administered orally twice daily for 5 days. A subset of mice was euthanized

at 72 hours post-infection to determine lung viral titers by TCID50 assay. The remaining mice

were monitored for 14 days for survival.[1]

Mechanism of Action and Signaling Pathway
AV5124 targets the cap-dependent endonuclease activity of the influenza virus polymerase

acidic (PA) subunit. This enzyme is crucial for the "cap-snatching" process, where the virus

cleaves the 5' caps from host pre-mRNAs to prime its own mRNA synthesis. By inhibiting this

endonuclease, AV5124 prevents the initiation of viral transcription and subsequent protein

synthesis, thus halting viral replication.

Caption: Influenza Virus Replication Cycle and the Point of Inhibition by AV5124.

The "cap-snatching" mechanism is a key target for novel influenza antiviral drugs. The process

involves the viral polymerase complex binding to host pre-mRNA and the PA subunit's

endonuclease cleaving the 5' cap.
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Caption: The "Cap-Snatching" Mechanism Targeted by AV5124.

Discussion and Future Directions
The available preclinical data suggests that AV5124 is a potent inhibitor of influenza virus

replication with a favorable profile compared to baloxavir, particularly against strains with

reduced susceptibility to the latter. Its efficacy against oseltamivir-resistant strains highlights its

potential to address existing antiviral resistance.

However, a direct quantitative comparison of viral load reduction between AV5124 and

neuraminidase inhibitors like oseltamivir from head-to-head preclinical or clinical studies is not
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yet available in the public domain. Such studies would be crucial to fully understand the

comparative efficacy of these different classes of antivirals.

As AV5124 progresses through clinical trials, further data on its efficacy, safety, and resistance

profile in humans will be essential to determine its future role in the management of influenza.

Researchers are encouraged to monitor for forthcoming publications from Phase II and III

studies for a more complete understanding of its clinical potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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